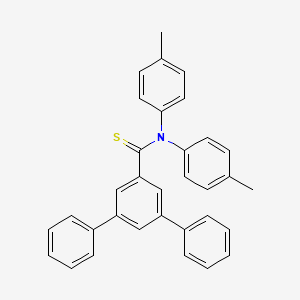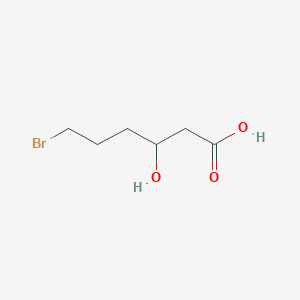![molecular formula C33H36O8 B14274736 2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate) CAS No. 131355-99-2](/img/structure/B14274736.png)
2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis[(4-butoxybenzoyl)oxy]benzoic acid 3-butenyl ester is a complex organic compound with the molecular formula C29H30O8. It is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(4-butoxybenzoyl)oxy]benzoic acid 3-butenyl ester typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process includes esterification reactions where butoxybenzoyl groups are introduced. The final step involves the esterification of the benzoic acid derivative with 3-butenyl alcohol under specific reaction conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis[(4-butoxybenzoyl)oxy]benzoic acid 3-butenyl ester undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted benzoic acid derivatives .
Applications De Recherche Scientifique
2,5-Bis[(4-butoxybenzoyl)oxy]benzoic acid 3-butenyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 2,5-Bis[(4-butoxybenzoyl)oxy]benzoic acid 3-butenyl ester involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Bis[(4-butoxybenzoyl)oxy]-benzoic acid
- 2,5-bis(bromomethyl)benzoic acid
Uniqueness
2,5-Bis[(4-butoxybenzoyl)oxy]benzoic acid 3-butenyl ester is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
131355-99-2 |
|---|---|
Formule moléculaire |
C33H36O8 |
Poids moléculaire |
560.6 g/mol |
Nom IUPAC |
but-3-enyl 2,5-bis[(4-butoxybenzoyl)oxy]benzoate |
InChI |
InChI=1S/C33H36O8/c1-4-7-20-37-26-14-10-24(11-15-26)31(34)40-28-18-19-30(29(23-28)33(36)39-22-9-6-3)41-32(35)25-12-16-27(17-13-25)38-21-8-5-2/h6,10-19,23H,3-5,7-9,20-22H2,1-2H3 |
Clé InChI |
YINVLBLBVQWTLW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCC)C(=O)OCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1,1-Bis(4-hydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B14274654.png)
![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone](/img/structure/B14274663.png)
![2H-Benz[g]indazol-3-amine, 4,5-dihydro-N,2-diphenyl-](/img/structure/B14274668.png)
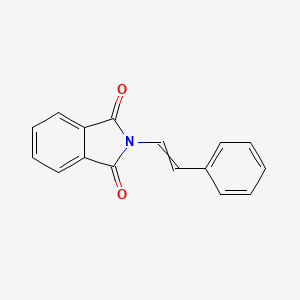
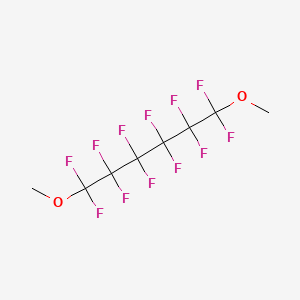
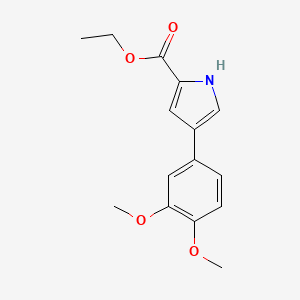
![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)
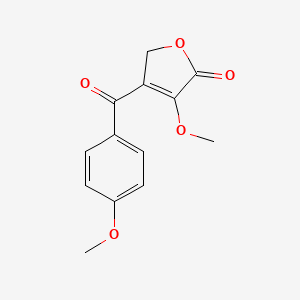
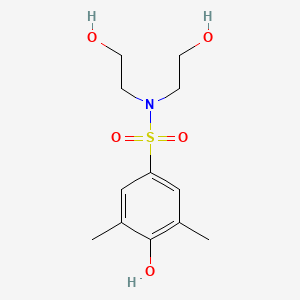
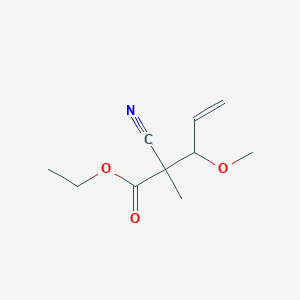
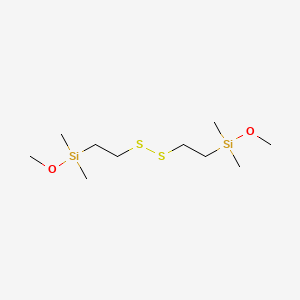
![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)
